molecular formula C11H15NO3 B14452519 6-(2-Oxopyridin-1(2H)-yl)hexanoic acid CAS No. 78823-57-1

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid

Cat. No.: B14452519
CAS No.: 78823-57-1
M. Wt: 209.24 g/mol
InChI Key: YHWNRDATJQWPTN-UHFFFAOYSA-N
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Description

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a hexanoic acid chain through a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxopyridin-1(2H)-yl)hexanoic acid typically involves the reaction of pyridine derivatives with hexanoic acid or its derivatives. One common method is the condensation reaction between 2-pyridone and hexanoic acid under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Oxopyridin-1(2H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another compound with a similar oxo group and carboxylic acid functionality.

    3,4-Dimethoxyphenethylamine: A compound with a different core structure but similar functional groups.

Uniqueness

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid is unique due to its specific combination of a pyridine ring and a hexanoic acid chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

78823-57-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-(2-oxopyridin-1-yl)hexanoic acid

InChI

InChI=1S/C11H15NO3/c13-10-6-3-5-9-12(10)8-4-1-2-7-11(14)15/h3,5-6,9H,1-2,4,7-8H2,(H,14,15)

InChI Key

YHWNRDATJQWPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CCCCCC(=O)O

Origin of Product

United States

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